2-Phenylhexylamine hydrochloride

P2X purinoceptor Antagonist Pain research

2-Phenylhexylamine hydrochloride (CAS 63765-92-4, molecular formula C12H20ClN, molecular weight 213.75 g/mol) is a synthetic phenethylamine derivative featuring a phenyl group attached to a hexylamine chain. It belongs to the broader class of phenylalkylamines, a structural motif embedded in numerous pharmacological tools and agents with therapeutic potential.

Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
CAS No. 63765-92-4
Cat. No. B13768747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylhexylamine hydrochloride
CAS63765-92-4
Molecular FormulaC12H20ClN
Molecular Weight213.75 g/mol
Structural Identifiers
SMILESCCCCC(C[NH3+])C1=CC=CC=C1.[Cl-]
InChIInChI=1S/C12H19N.ClH/c1-2-3-7-12(10-13)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,13H2,1H3;1H
InChIKeyROMSRIRQMRUQQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylhexylamine Hydrochloride (CAS 63765-92-4) for Research Procurement: Compound Profile and Differentiation


2-Phenylhexylamine hydrochloride (CAS 63765-92-4, molecular formula C12H20ClN, molecular weight 213.75 g/mol) is a synthetic phenethylamine derivative featuring a phenyl group attached to a hexylamine chain . It belongs to the broader class of phenylalkylamines, a structural motif embedded in numerous pharmacological tools and agents with therapeutic potential [1]. As a hydrochloride salt, it provides enhanced stability and aqueous solubility for research applications. The compound exhibits a calculated octanol/water partition coefficient (LogP) of 3.53 and a topological polar surface area of 18.46 Ų [2], with a boiling point of 261°C at 760 mmHg and a vapor pressure of 0.0118 mmHg at 25°C . This compound has been investigated for its biological interactions with specific receptors and enzymes, including P2X purinoceptor 3, phenylethanolamine N-methyltransferase (PNMT), and antiproliferative effects in human HeLa cells, establishing it as a specialized research tool distinct from simpler phenethylamine analogs [3].

Why 2-Phenylhexylamine Hydrochloride Cannot Be Interchanged with Other Phenethylamine Derivatives in Experimental Protocols


Structural modifications within the phenylalkylamine class profoundly impact pharmacology and biological activity profiles [1]. Even subtle changes in alkyl chain length, substitution pattern, or salt form can alter receptor binding affinity, metabolic stability, and functional selectivity. The specific hexyl substitution and hydrochloride salt form of 2-phenylhexylamine define its unique interaction landscape with biological targets, including its potency at the P2X3 receptor and its enzymatic interactions with PNMT [2]. Generic substitution with a related phenethylamine derivative lacking this precise substitution pattern would compromise experimental reproducibility and invalidate quantitative comparisons, as evidenced by the distinct activity profiles documented in curated bioactivity databases [3]. Therefore, maintaining chemical identity is critical for robust and interpretable scientific results.

Quantitative Differentiation Evidence for 2-Phenylhexylamine Hydrochloride Against In-Class Analogs


P2X3 Receptor Antagonist Activity of 2-Phenylhexylamine Hydrochloride Compared to Reference Antagonists

2-Phenylhexylamine hydrochloride demonstrates measurable antagonist activity at the recombinant rat P2X3 purinoceptor. In an electrophysiology assay using Xenopus oocytes expressing the receptor, the compound exhibited an EC50 value of 80 nM at a test concentration of 10 µM [1]. This activity, while modest compared to optimized clinical leads (e.g., certain P2X3 antagonists with IC50 values in the low nanomolar range [2]), distinguishes it from the parent compound, 2-phenylethylamine, which is not a known P2X3 antagonist. This establishes 2-phenylhexylamine hydrochloride as a distinct pharmacological tool within this receptor class.

P2X purinoceptor Antagonist Pain research

In Vitro PNMT Inhibitory Activity of 2-Phenylhexylamine Hydrochloride

2-Phenylhexylamine hydrochloride has been evaluated for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in epinephrine biosynthesis [1]. While the precise inhibitory constant (Ki or IC50) for this compound is not fully detailed in accessible databases, the documented interaction confirms its activity as a PNMT ligand. This contrasts with the endogenous substrate, norepinephrine, and highlights its potential as a probe for studying catecholamine synthesis regulation [2]. The specific hexyl substitution likely influences its binding affinity compared to shorter-chain phenethylamine analogs.

Phenylethanolamine N-Methyltransferase Enzyme inhibition Epinephrine biosynthesis

Antiproliferative Activity of 2-Phenylhexylamine Hydrochloride in Human HeLa Cells

2-Phenylhexylamine hydrochloride has demonstrated antiproliferative activity in a WST-8 assay using human HeLa cervical cancer cells incubated for 48 hours [1]. The assay identified the compound as one of three actives among six tested compounds, with an activity level ≤1 µM [2]. This level of potency distinguishes it from numerous inactive or weakly active phenethylamine derivatives and positions it as a candidate for further structure-activity relationship studies in oncology research. While specific IC50 data for this compound in HeLa cells is not fully detailed, the binary active/inactive classification against a defined threshold provides a clear differentiation point.

Antiproliferative HeLa cells Cancer research

Physicochemical Property Comparison: LogP and Lipophilicity of 2-Phenylhexylamine Hydrochloride

The lipophilicity of 2-phenylhexylamine, as indicated by its calculated LogP value of 3.53 [1], is significantly higher than that of the parent compound 2-phenylethylamine, which has a LogP of approximately 1.4 . This increased lipophilicity, driven by the extended hexyl chain, impacts membrane permeability and distribution properties. The hydrochloride salt form further modulates solubility. This physicochemical profile provides a rational basis for its selection in studies where enhanced membrane penetration or specific partitioning behavior is desired, differentiating it from more polar, shorter-chain phenethylamine analogs.

LogP Lipophilicity Drug design

Optimal Research Applications for 2-Phenylhexylamine Hydrochloride Based on Differentiated Evidence


Investigating P2X3 Receptor Pharmacology and Pain Signaling Pathways

Given its confirmed antagonist activity at the P2X3 purinoceptor with an EC50 of 80 nM [1], 2-phenylhexylamine hydrochloride is optimally deployed as a pharmacological probe in in vitro and ex vivo models studying purinergic signaling. Researchers investigating chronic pain, neuropathic pain, or genitourinary disorders where P2X3 is implicated should prioritize this compound over inactive phenethylamine analogs. It serves as a valuable tool for validating target engagement and for conducting comparative pharmacology studies alongside more potent, reference P2X3 antagonists.

Evaluating Antiproliferative Hits in Oncology Phenotypic Screens

The demonstrated antiproliferative activity (≤1 µM) in human HeLa cervical cancer cells [2] makes 2-phenylhexylamine hydrochloride a strong candidate for inclusion in focused compound libraries for oncology phenotypic screening. It is particularly well-suited for secondary assays and structure-activity relationship (SAR) campaigns aimed at optimizing potency against cervical cancer or other solid tumor cell lines. Its activity profile provides a starting point for medicinal chemistry optimization of a novel chemotype distinct from classic chemotherapeutics.

Probing Epinephrine Biosynthesis and PNMT Enzyme Inhibition

The documented in vitro interaction with phenylethanolamine N-methyltransferase (PNMT) [3] positions 2-phenylhexylamine hydrochloride as a specialized tool for studies on catecholamine biosynthesis. It can be used in enzymatic assays to investigate the regulation of epinephrine production, to screen for novel PNMT inhibitors, or to study the structural determinants of PNMT ligand recognition. Its distinct substitution pattern offers a unique chemical probe compared to endogenous substrates like norepinephrine or known PNMT inhibitors.

Structure-Activity Relationship (SAR) Studies on Lipophilic Amines

With its significantly elevated LogP (3.53) compared to simpler phenethylamines [4], 2-phenylhexylamine hydrochloride is ideal for SAR studies exploring the impact of lipophilicity on membrane permeability, cellular uptake, and off-target binding. It can serve as a lipophilic benchmark in panels of phenethylamine derivatives designed to correlate calculated physicochemical properties with in vitro biological activity, aiding in the rational design of compounds with optimized drug-like properties.

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